molecular formula C21H21ClN2O4 B8487757 tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate

tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate

Cat. No.: B8487757
M. Wt: 400.9 g/mol
InChI Key: ZGTSNCPZXUKFIO-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate is a complex organic compound that belongs to the class of carbamate esters This compound is characterized by the presence of a chloro-substituted phenyl ring, an isoindoline-1,3-dione moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with an amine, followed by cyclization.

    Introduction of the Chloro-phenyl Group: The chloro-phenyl group can be introduced via a Friedel-Crafts acylation reaction using a chloro-substituted benzoyl chloride.

    Formation of the Carbamate Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione moiety, potentially converting them to hydroxyl groups.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the phenyl ring.

    Reduction: Hydroxylated isoindoline derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The isoindoline-1,3-dione moiety is known to interact with various biological targets, making it a valuable scaffold for drug design.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. The chloro-phenyl group can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-carbamic acid methyl ester
  • [2-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-carbamic acid ethyl ester
  • [2-(3-Chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-carbamic acid propyl ester

Uniqueness

The tert-butyl ester group in tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate provides increased steric hindrance, which can influence its reactivity and binding properties. This makes it distinct from its methyl, ethyl, and propyl ester counterparts, which have smaller alkyl groups and therefore different steric and electronic effects.

Properties

Molecular Formula

C21H21ClN2O4

Molecular Weight

400.9 g/mol

IUPAC Name

tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate

InChI

InChI=1S/C21H21ClN2O4/c1-21(2,3)28-20(27)23-12-17(13-7-6-8-14(22)11-13)24-18(25)15-9-4-5-10-16(15)19(24)26/h4-11,17H,12H2,1-3H3,(H,23,27)

InChI Key

ZGTSNCPZXUKFIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of [2-(3-chloro-phenyl)-2-hydroxy-ethyl]carbamic acid tert-butyl ester (20 g, 73.5 mmol), phthalimide (11.1 g, 73.5 mmol) and PPh3 (25.1 g, 95.5 mmol) in THF (500 mL) was added DEAD (11.4 mL, 95.5 mmol) dropwise at −5 to 0° C. The reaction mixture was stirred at room temperature for 3 hours. Then the mixture was concentrated to dryness. The residue was purified by column chromatography (ethyl acetate:petroleum ether, 1:10) to afford [2-(3-chloro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl]-carbamic acid tert-butyl ester. (Yield 20 g, 69%). LC-MS: [M+H]+ 401.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
25.1 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
11.4 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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